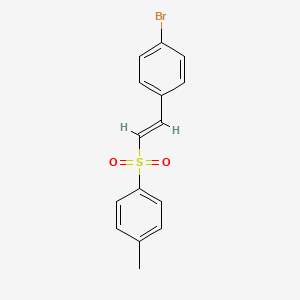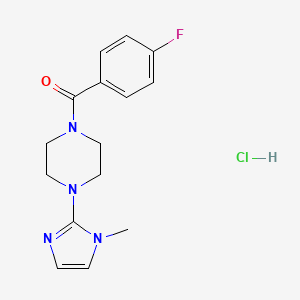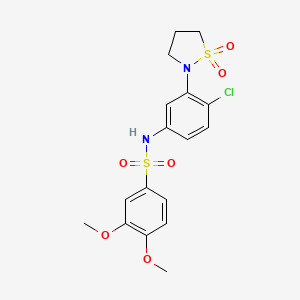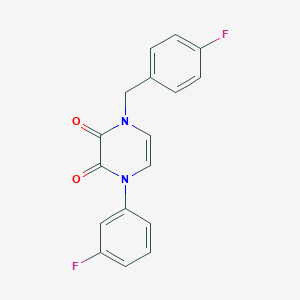
((E)-p-Bromostyryl)(p-tolyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-p-Bromostyryl)(p-tolyl) sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the sulfone family, which is known for its diverse range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Nanostructure and Swelling Relationships in Ionomers
The research by Kusoglu, Dursch, and Weber (2016) in "Advanced Functional Materials" delves into the morphology and swelling of perfluorinated sulfonic acid (PFSA) ionomers, highlighting the importance of equivalent weight (EW) and side-chain length in determining ionomer chemistry and phase separation. This study provides insights into the structural changes and mesoscale organization in PFSAs, potentially informing applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in solid electrolytes and other electrochemical technologies (Kusoglu, Dursch, & Weber, 2016).
Crystal and Molecular Structure Analysis
The works of Iwasaki, Mitamura, and Tsuchihashi (1975) in the "Bulletin of the Chemical Society of Japan" explore the crystal structure of related sulfone compounds. Their research on the crystal structure of (+)-1,2-dibromo-2-phenylethyl p-tolyl sulfoxide, formed from the ionic bromination of (+)-trans-β-styryl p-tolyl sulfoxide, uses X-ray diffraction to determine molecular configurations. This detailed structural analysis is crucial for understanding the behavior and potential applications of similar sulfone compounds (Iwasaki, Mitamura, & Tsuchihashi, 1975).
Synthesis and Transformations in Organic Chemistry
Lenihan and Shechter (1999) in "The Journal of Organic Chemistry" investigate the synthesis and cycloaddition of substituted o-quinodimethanes using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. This study illustrates the versatility of sulfone compounds in organic synthesis, potentially including (E)-p-Bromostyryl)(p-tolyl) sulfone, in forming complex organic structures (Lenihan & Shechter, 1999).
Electrolytes in Lithium Batteries
Sun and Angell's (2005) research in "Electrochemistry Communications" on sulfone-based electrolytes for lithium batteries highlights the potential of sulfones in high-energy density battery applications. Their study on sulfones with different lengths of oligoethylene glycol segments provides valuable information on the conductivity and stability of these compounds, which may extend to (E)-p-Bromostyryl)(p-tolyl) sulfone in similar contexts (Sun & Angell, 2005).
Insights into Perfluorinated Sulfonic-Acid Ionomers
Kusoglu and Weber (2017) in "Chemical Reviews" provide a comprehensive overview of perfluorinated sulfonic-acid (PFSA) membranes, discussing their complex behavior and role in emerging technologies. This review may offer a broader perspective on the applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in various technological fields (Kusoglu & Weber, 2017).
Safety and Hazards
While specific safety and hazard information for “((E)-p-Bromostyryl)(p-tolyl) sulfone” is not available, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards and physical hazards . Internal hazards such as internal flooding, fire, toxic gas release, dropped loads, and explosion/missiles are also important considerations .
Propriétés
IUPAC Name |
1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYSXNEPKDJOR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)
![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)

![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)


![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)
